molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No. B146172
CAS RN: 98-52-2
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Patent
US05160498

Procedure details

A mixture composed of 100 g (0.649 mole) of 4-tert-butyl-cyclohexanone, 1.35 g of the catalyst prepared as indicated in Example 1 and 150 g of cyclohexane were put into an autoclave under nitrogen and then hydrogen was introduced until the pressure settled at about 106Pa. The mixture was then heated to 70° and the reaction was followed by gas chromatography. The reaction was stopped by cooling and the autoclave was flushed with nitrogen. After filtering, the catalyst was recovered under argon flow, washed with cyclohexane and recycled for the following hydrogenation operations. The clear filtrate was evaporated to give a residue that, once distilled, provided 95.15 g of an isomeric mixture containing 87.7% of cis isomer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1CCCCC1>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
1.35 g
Type
catalyst
Smiles
Step Four
Name
Quantity
150 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the autoclave was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the catalyst was recovered under argon flow
WASH
Type
WASH
Details
washed with cyclohexane and recycled for the following hydrogenation operations
CUSTOM
Type
CUSTOM
Details
The clear filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue that
DISTILLATION
Type
DISTILLATION
Details
once distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 95.15 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.